REACTION_SMILES
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[Br:23][N:24]1[C:25](=[O:26])[CH2:27][CH2:28][C:29]1=[O:30].[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6]([CH2:7][CH2:8][CH3:9])=[O:10])=[O:11].[CH2:37]([O:38][CH2:39][CH3:40])[CH3:41].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl+3:12]([O-:13])([O-:14])([O-:15])[O-:16].[Cl+3:18]([O-:19])([O-:20])([O-:21])[O-:22].[Mg+2:17]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([C:6]([CH2:7][CH2:8][CH3:9])=[O:10])[Br:23])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Type
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product
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Smiles
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CCCC(=O)C(Br)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |